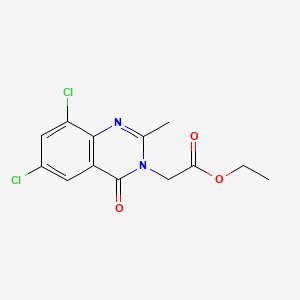
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine atoms and an ethyl ester group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Chlorine Atoms: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Quinazoline derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazolineacetic acid derivatives: Compounds with similar quinazoline cores but different substituents.
Chlorinated quinazoline derivatives: Compounds with chlorine atoms at different positions on the quinazoline core.
Ethyl ester derivatives: Compounds with ethyl ester groups attached to different core structures.
Uniqueness
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is unique due to the specific combination of its quinazoline core, chlorine atoms, and ethyl ester group. This combination imparts distinct chemical properties and potential reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
40889-51-8 |
|---|---|
Molecular Formula |
C13H12Cl2N2O3 |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
ethyl 2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-3-20-11(18)6-17-7(2)16-12-9(13(17)19)4-8(14)5-10(12)15/h4-5H,3,6H2,1-2H3 |
InChI Key |
NCYTZCGBTBEVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


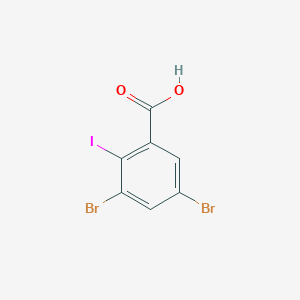
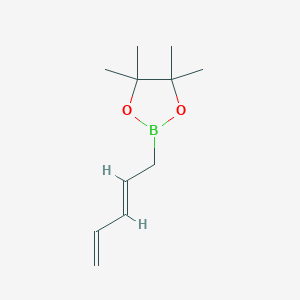

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
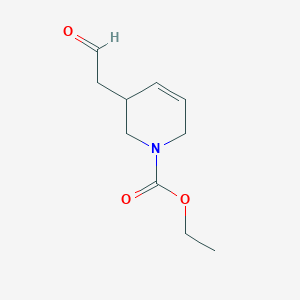
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

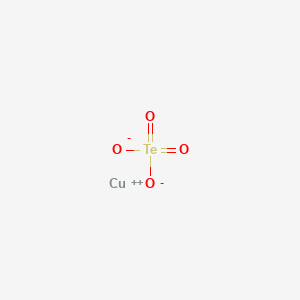
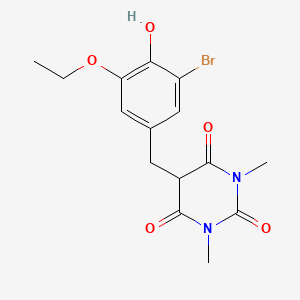
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
